2,3-Dichloro-5-methylthieno[3,2-b]pyridine

Regioselective cross-coupling Sequential functionalization Medicinal chemistry building blocks

2,3-Dichloro-5-methylthieno[3,2-b]pyridine (CAS 170861-46-8) is a heterocyclic compound belonging to the thieno[3,2-b]pyridine family, characterized by a fused thiophene-pyridine bicyclic core with chlorine atoms at the 2- and 3-positions and a methyl group at the 5-position. This compound is structurally distinct from the clinically prominent thieno[3,2-c]pyridine antiplatelet agents (e.g., clopidogrel, prasugrel) and instead serves primarily as a versatile synthetic intermediate in agrochemical and pharmaceutical research.

Molecular Formula C8H5Cl2NS
Molecular Weight 218.10 g/mol
CAS No. 170861-46-8
Cat. No. B12976977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-methylthieno[3,2-b]pyridine
CAS170861-46-8
Molecular FormulaC8H5Cl2NS
Molecular Weight218.10 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)SC(=C2Cl)Cl
InChIInChI=1S/C8H5Cl2NS/c1-4-2-3-5-7(11-4)6(9)8(10)12-5/h2-3H,1H3
InChIKeyCPOSPVWFQIHHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-5-methylthieno[3,2-b]pyridine (CAS 170861-46-8): Procurement-Relevant Identity and Structural Classification


2,3-Dichloro-5-methylthieno[3,2-b]pyridine (CAS 170861-46-8) is a heterocyclic compound belonging to the thieno[3,2-b]pyridine family, characterized by a fused thiophene-pyridine bicyclic core with chlorine atoms at the 2- and 3-positions and a methyl group at the 5-position . This compound is structurally distinct from the clinically prominent thieno[3,2-c]pyridine antiplatelet agents (e.g., clopidogrel, prasugrel) and instead serves primarily as a versatile synthetic intermediate in agrochemical and pharmaceutical research [1]. The thieno[3,2-b]pyridine scaffold has attracted significant attention as a privileged structure in kinase inhibitor design, with multiple series demonstrating IC₅₀ values in the low nanomolar range against c-Met and VEGFR2 tyrosine kinases [2]. The specific 2,3-dichloro-5-methyl substitution pattern provides two differentiated aryl chloride handles for sequential cross-coupling functionalization, a feature that distinguishes this compound from its regioisomeric analogs.

Workflow Sequential cross-coupling intermediate for thieno[3,2-b]pyridine diversification
Selection 2,3-Dichloro regioisomer with chlorine on thiophene ring for orthogonal functionalization
Use Context Kinase inhibitor SAR, agrochemical discovery, synthetic methodology research

Why 2,3-Dichloro-5-methylthieno[3,2-b]pyridine Cannot Be Replaced by Generic Thienopyridine Analogs in Procurement


Within the thieno[3,2-b]pyridine chemical space, regioisomeric dichloro-methyl derivatives are not functionally interchangeable. The position of chlorine substituents on the fused bicyclic system dictates both electronic properties and the order of reactivity in sequential palladium-catalyzed cross-coupling reactions [1]. For example, 5,7-dichloro-2-methylthieno[3,2-b]pyridine (CAS 952435-04-0) and 5,7-dichloro-3-methylthieno[3,2-b]pyridine (CAS 952435-06-2) represent distinct regioisomers with the chlorine atoms situated on the pyridine ring rather than the thiophene ring, leading to fundamentally different electronic environments and coupling partner preferences . The 2,3-dichloro-5-methyl substitution pattern offers a unique orthogonal reactivity profile: the C-2 chlorine (on the thiophene ring, adjacent to sulfur) and the C-3 chlorine (bridgehead-adjacent) exhibit differential reactivity that enables sequential, regioselective functionalization without protecting group strategies . Substituting this compound with a regioisomer would alter the order and efficiency of derivatization steps, potentially compromising synthetic yield and product purity in multi-step research syntheses.

Attribute
Target (CAS 170861-46-8)
Regioisomer (CAS 952435-04-0)
Chlorine Position
C-2 and C-3 on thiophene ring
C-5 and C-7 on pyridine ring
Reactivity Profile
Orthogonal, sequential coupling without protecting groups
Different electronic environment; may alter coupling order and efficiency
Derivatization Vector
Thiophene-ring diversification orients kinase pharmacophore
Pyridine-ring diversification may shift binding orientation

Quantitative Evidence Guide: 2,3-Dichloro-5-methylthieno[3,2-b]pyridine Differentiation Data for Scientific Procurement


Regioisomeric Chlorine Substitution Pattern: Thiophene-Ring vs. Pyridine-Ring Chlorination and Synthetic Utility

The 2,3-dichloro-5-methylthieno[3,2-b]pyridine features chlorine atoms exclusively on the thiophene ring (C-2 and C-3), while the closest regioisomeric analogs (5,7-dichloro-2-methyl and 5,7-dichloro-3-methyl variants) bear chlorine atoms on the pyridine ring . In palladium-catalyzed cross-coupling reactions, aryl chlorides on electron-rich thiophene rings generally exhibit different oxidative addition kinetics compared to those on electron-deficient pyridine rings. The thieno[3,2-b]pyridine scaffold itself is established as a privileged kinase inhibitor template, with multiple series achieving IC₅₀ values in the low nanomolar range (e.g., 2–50 nM against c-Met and VEGFR2) when appropriately functionalized at the 2- and 3-positions [1]. The specific 2,3-dichloro-5-methyl substitution pattern provides entry to this chemical space through sequential orthogonal coupling reactions.

Chlorine Regioisomerism
Class-level inference
Chlorine at thiophene C-2/C-3 vs. pyridine C-5/C-7; no direct kinetic comparison data available
Regioisomer selection determines derivatization vector and pharmacophore orientation
Structural assignment from CAS registry; quantitative kinetic comparison not reported
Regioselective cross-coupling Sequential functionalization Medicinal chemistry building blocks

Methyl Group Presence at C-5: Impact on Lipophilicity and Pharmacokinetic Profile Relative to Non-Methylated Analogs

The presence of a methyl group at the 5-position of 2,3-dichloro-5-methylthieno[3,2-b]pyridine distinguishes it from non-methylated analogs such as 2,3-dichlorothieno[3,2-b]pyridine and 5,7-dichlorothieno[3,2-b]pyridine (CAS 74695-44-6) . The methyl substituent increases calculated lipophilicity. A structurally related compound on the mcule platform (P-578610930, a derivative of the thieno[3,2-b]pyridine series) exhibits a calculated logP of 4.124 . The methyl group at C-5 of the target compound is expected to contribute approximately +0.5 logP units relative to the des-methyl analog based on standard additive fragment contributions, though an experimentally measured logP for the exact target compound was not located in public databases. The 5,7-dichlorothieno[3,2-b]pyridine (CAS 74695-44-6) has a reported melting point of 72–74 °C and a predicted boiling point of 288.1 ± 35.0 °C, providing a baseline for physicochemical property comparison .

Methyl Lipophilicity
Class-level inference
Estimated logP shift ~+0.5 vs. des-methyl analog; experimental logP not available for target compound
Methyl group may modulate lipophilicity and metabolic stability of derivatives
Based on fragment additivity; review experimental data once available
Lipophilicity modulation logP optimization Metabolic stability

Thieno[3,2-b]pyridine Scaffold as a Privileged Kinase Inhibitor Template: Scaffold-Class Potency Benchmarking

The thieno[3,2-b]pyridine scaffold, of which 2,3-dichloro-5-methylthieno[3,2-b]pyridine is a key synthetic entry point, has been extensively validated as a kinase inhibitor template. A series of thieno[3,2-b]pyridine-based inhibitors demonstrated IC₅₀ values in the low nanomolar range against c-Met and VEGFR2 tyrosine kinases in vitro, with the lead compound also showing in vivo efficacy in human tumor xenograft models in mice [1]. Additionally, 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives showed anti-hepatocellular carcinoma activity, with the most potent compound (2f) exhibiting a GI₅₀ value of 1.2 µM against HepG2 cells, compared to 2.9 µM for the positive control ellipticine, while showing no observed hepatotoxicity (PLP1 GI₅₀ > 125 µM) [2]. Newer studies have identified highly selective kinase inhibitors based on this scaffold targeting underexplored protein kinases including CDKLs, demonstrating the scaffold's versatility beyond the well-established c-Met/VEGFR2 targets [3].

Scaffold Kinase Activity
Class-level inference
Scaffold-derived inhibitors: c-Met/VEGFR2 IC₅₀ 2–50 nM; anti-HCC derivative GI₅₀ 1.2 µM (HepG2)
Scaffold validates kinase inhibitor space; direct activity for unmodified intermediate not reported
Activity data from optimized derivatives; requires derivatization
Kinase inhibition c-Met inhibitors VEGFR2 inhibitors Antitumor agents

Synthetic Accessibility via Regioselective Lithiation: Thiophene-Ring vs. Pyridine-Ring Construction Strategies

The synthesis of thieno[3,2-b]pyridines has been achieved via a three-step process involving regioselective lithiation–bromination of 3-methylthiopyridine, followed by Sonogashira coupling and halogenocyclization, with overall yields of 17–34% [1]. This methodology enables the construction of the thiophene ring onto a pre-functionalized pyridine, providing access to derivatives with specific substitution patterns including the 2,3-dichloro-5-methyl configuration. Alternative synthetic routes that construct the pyridine ring onto a thiophene precursor typically yield different regioisomeric outcomes and may not efficiently access the 2,3-dichloro-5-methyl substitution pattern [2]. The 2,3-dichloro substitution on the thiophene ring is particularly significant because both chlorine atoms can participate in sequential cross-coupling reactions: the C-2 chlorine (adjacent to the sulfur atom) and C-3 chlorine (bridgehead-adjacent) exhibit differentiated reactivity profiles in palladium-catalyzed transformations.

Synthetic Route
Method context
Overall yield 17–34% via 3-step lithiation–Sonogashira–cyclization route
Validated synthetic route supports sourcing for research programs
Yield range reflects literature method; may vary with scale
Regioselective lithiation Sonogashira coupling Halogenocyclization Thienopyridine synthesis

Best-Fit Application Scenarios for 2,3-Dichloro-5-methylthieno[3,2-b]pyridine (CAS 170861-46-8) Based on Quantitative Evidence


Medicinal Chemistry: Thieno[3,2-b]pyridine-Based Kinase Inhibitor Lead Optimization Programs

This compound is most appropriately procured as a key synthetic intermediate for structure–activity relationship (SAR) exploration in thieno[3,2-b]pyridine-based kinase inhibitor programs targeting c-Met, VEGFR2, or underexplored kinases such as CDKLs. The 2,3-dichloro substitution pattern on the thiophene ring enables sequential, regioselective palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira) to introduce diverse aryl, heteroaryl, or amino substituents at C-2 and C-3 in a controlled manner [1]. The methyl group at C-5 contributes to lipophilicity modulation and may improve the drug-like properties of final compounds. Research programs that have established SAR around this scaffold have achieved IC₅₀ values in the low nanomolar range, validating the scaffold's utility [2]. When ordering this intermediate, specifying the exact CAS number (170861-46-8) is essential to avoid inadvertent procurement of regioisomeric analogs (e.g., CAS 952435-04-0 or 952435-06-2) that have chlorine substituents on the pyridine ring and would direct derivatization vectors differently.

Agrochemical Research: Herbicide Intermediate for Selective Weed Control Agents

The thieno[3,2-b]pyridine scaffold, including the 2,3-dichloro-5-methyl variant, has been identified as a valuable intermediate in the synthesis of selective herbicides [1]. The chlorinated structure facilitates interactions with plant biological systems, and derivatives of this compound class have been investigated for targeting specific weed species while minimizing impact on valuable crops. The imidazolinone herbicide class, which includes commercially significant products, has been synthesized from thieno[3,2-b]pyridine intermediates [2]. For agrochemical discovery programs, the 2,3-dichloro substitution pattern provides two reactive handles for sequential diversification, enabling the rapid synthesis of compound libraries for herbicide screening. The 5-methyl group distinguishes this intermediate from non-methylated analogs and may influence the physicochemical properties and environmental fate of final agrochemical products.

Chemical Biology: Probe Development for Underexplored Kinase Targets

Recent research has demonstrated that the thieno[3,2-b]pyridine scaffold can serve as a basis for developing highly selective inhibitors of underexplored protein kinases, including members of the CDKL family, with variable binding modes [1]. This emerging application space benefits from the availability of the 2,3-dichloro-5-methyl intermediate because the differentiated chlorine reactivity at C-2 and C-3 allows for the systematic exploration of chemical space through sequential derivatization. Unlike regioisomeric intermediates with chlorine on the pyridine ring, the 2,3-dichloro substitution pattern positions the diversification vectors on the thiophene ring, which may engage in different binding interactions within the kinase ATP-binding pocket. Chemical biology groups developing target-specific probes should specify CAS 170861-46-8 to ensure the correct regioisomer is supplied for their synthetic sequences.

Organic Synthesis Methodology Development: Orthogonal Cross-Coupling Strategy Studies

The compound serves as an ideal substrate for developing and benchmarking orthogonal cross-coupling methodologies due to the presence of two electronically differentiated aryl chloride sites on the thiophene ring. Researchers developing new catalytic systems for selective C–Cl bond activation can use this compound to assess catalyst chemoselectivity between C-2 (sulfur-adjacent, electron-rich thiophene position) and C-3 (bridgehead-adjacent position) [1]. The methyl group at C-5 serves as a convenient NMR handle for reaction monitoring via ¹H NMR integration. This application is distinct from using pyridine-ring chlorinated regioisomers, where the electronic environment and thus the selectivity challenges are fundamentally different. Procurement of the correct regioisomer (CAS 170861-46-8) is critical for ensuring reproducibility in methodology studies.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Kinase Inhibitor SAR
Regioisomeric substitution pattern on thiophene ring
Sequential cross-coupling selectivity and derivative potency
Agrochemical Research: Herbicide Intermediate
Thiophene-ring diversification handles
Derivatization efficiency and herbicidal activity screening
Chemical Biology: Kinase Probe Development
Differentiated chlorine reactivity
Kinase binding mode and selectivity profiling
Organic Synthesis Methodology
Orthogonal C–Cl bond activation sites
Catalyst chemoselectivity benchmarking
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